molecular formula C12H13N3O B012182 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 103026-02-4

2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B012182
M. Wt: 215.25 g/mol
InChI Key: SVPIRBHUVULZRF-UHFFFAOYSA-N
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Description

2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C12H13N3O . It is also known by several synonyms, including 103026-02-4 , 2-amino-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile , and 2-amino-1-[(furan-2-yl)methyl]-4,5-dimethylpyrrole-3-carbonitrile . The compound’s molecular weight is approximately 215.25 g/mol .


Molecular Structure Analysis

The molecular structure of 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile consists of a pyrrole ring with substituents. The furan-2-ylmethyl group is attached to one of the nitrogen atoms, and the compound contains a cyano (carbonitrile) functional group. The 2D and 3D structures can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Heavy Atom Count : 16

Scientific Research Applications

Synthesis Techniques and Characterization

Researchers have developed methods for synthesizing derivatives of pyrrole and furan, including compounds similar to 2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, exploring their structural properties and potential applications. For instance, Martins et al. (2009) described the acid-promoted cyclization of malononitriles, leading to the synthesis of pyrrole and furan derivatives. This study highlighted the efficiency of microwave-assisted synthesis over classical thermal heating, providing a pathway for synthesizing carbonitrile derivatives with higher yields and shorter reaction times (Martins et al., 2009). Additionally, Khashi et al. (2015) reported on the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a similar pyrrole-3-carbonitrile compound, which highlights the versatility of pyrrole-3-carbonitriles in synthesizing complex heterocyclic systems (Khashi et al., 2015).

Electronic and Optical Applications

Farbodnia et al. (2021) explored the electronic transport properties of a diarylethene derivative, including 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, demonstrating its potential as an optical molecular switch. This work emphasizes the compound's ability to change conductivity states upon exposure to ultraviolet radiation or visible light, highlighting its applications in electronic devices and sensors (Farbodnia et al., 2021).

Antibacterial Evaluation

Vazirimehr et al. (2017) investigated the antibacterial activity of novel heterocycles containing hexahydroquinoline and pyrrole moieties synthesized from a related pyrrole-3-carbonitrile compound. This study provides insight into the potential antibacterial applications of these novel compounds, suggesting their utility in developing new antimicrobial agents (Vazirimehr et al., 2017).

Photochemical Applications

Guizzardi et al. (2000) discussed the photochemical preparation of 2-dimethylaminophenyl heterocycles, demonstrating the reactivity of furan and pyrrole derivatives under light-induced conditions. This research points to the potential use of similar compounds in photochemical syntheses, leveraging light to facilitate chemical transformations (Guizzardi et al., 2000).

properties

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPIRBHUVULZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406989
Record name 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

CAS RN

103026-02-4
Record name 2-Amino-1-[(furan-2-yl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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